Methods
The synthesis of ustiloxin E can be approached through total synthesis methods that involve complex organic reactions. One notable method includes the use of ethynyl aziridine ring-opening reactions, which allow for the construction of the cyclic structure characteristic of ustiloxins .
Technical Details
The total synthesis often involves multiple steps, including the formation of key intermediates through nucleophilic aromatic substitution reactions. For instance, specific synthetic routes have been developed that utilize chiral auxiliary strategies to ensure stereoselectivity during the synthesis process . The first total synthesis of ustiloxin D, a related compound, was achieved in 31 linear steps using similar methodologies, indicating the complexity involved in these synthetic pathways .
Structure
Ustiloxin E features a complex cyclic structure typical of cyclic peptides. The precise molecular formula and structural characteristics can vary depending on the specific stereochemistry and functional groups present in the compound.
Data
The molecular weight of ustiloxin E is approximately 587.7 g/mol. The structure includes multiple chiral centers, contributing to its unique biological activity . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure.
Reactions
Ustiloxin E can undergo various chemical reactions typical for cyclic peptides, including hydrolysis and modifications at specific functional groups. These reactions can alter its biological activity and stability.
Technical Details
For example, studies have shown that modifications at specific positions on the cyclic structure can significantly impact its ability to inhibit tubulin polymerization, an important mechanism for its cytotoxic effects .
Process
The mechanism by which ustiloxin E exerts its biological effects involves interaction with cellular components such as tubulin. By inhibiting tubulin polymerization, ustiloxin E disrupts normal cell division processes in fungi and potentially cancer cells.
Data
Research indicates that variations in the structure of ustiloxins can lead to different levels of activity against tubulin polymerization, highlighting the importance of specific functional groups within the molecule for its mechanism of action .
Physical Properties
Ustiloxin E is typically characterized as a solid at room temperature with solubility in organic solvents. Its melting point and other thermal properties are subject to specific experimental conditions.
Chemical Properties
The compound exhibits stability under certain conditions but may be sensitive to hydrolysis or oxidation. Its reactivity profile suggests potential for further chemical modification to enhance its biological activity or stability .
Ustiloxin E has potential applications in various fields:
Ustiloxin E belongs to the ustiloxin family of cyclic tetrapeptides characterized by a macrocyclic core formed through a unique heterodetic linkage system. The peptide backbone consists of four amino acid residues: tyrosine (Tyr), alanine (Ala), isoleucine (Ile), and glycine (Gly). Unlike typical ribosomally synthesized peptides, ustiloxins incorporate a non-proteinogenic amino acid, norvaline, which undergoes post-translational modifications. The macrocyclization is achieved through an ester bond between the C-terminal carboxyl group of glycine and the β-hydroxyl group of the tyrosine residue, forming a 14-membered ring system [6]. This architecture creates significant conformational rigidity that is critical for biological activity. The Tyr residue is further modified through a C–O–C ether bridge to a dimethylated alkyl chain, creating a unique bicyclic topology that constrains the molecule's three-dimensional fold [1] [6].
Table 1: Key Structural Features of Ustiloxin E's Cyclic Core
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
Macrocyclic Ring | 14-membered cyclopeptide | Restricts conformational flexibility |
Heterodetic Linkage | Ester bond (Gly1-CO–O-β-Tyr) | Stabilizes bioactive conformation |
Modified Tyrosine | β-hydroxylation and etherification | Essential for tubulin binding |
Non-proteinogenic Residue | Norvaline derivative | Enhances hydrophobic interactions |
The chiral tertiary alkyl-aryl ether bridge represents a defining structural feature of ustiloxin E, formed between the tyrosine phenolic oxygen and a quaternary carbon center (C2) of the norvaline-derived side chain. This ether linkage creates a stereogenic center at the bridgehead carbon (C2), which exhibits (R)-configuration in naturally occurring ustiloxins [1]. X-ray crystallographic analysis reveals that this configuration forces the tyrosine aromatic ring into a perpendicular orientation relative to the macrocyclic plane, positioning key functional groups for target interaction. The dimethyl substitution at C2 creates significant steric crowding, making the chiral ether bridge resistant to enzymatic or chemical hydrolysis. Molecular modeling studies demonstrate that epimerization at C2 (to the S-configuration) causes a 10.5° distortion in the glycine-valine orientation, disrupting hydrogen-bonding networks essential for biological activity [1] [9]. This stereochemical sensitivity explains why synthetic (2S)-epi-ustiloxin D analogues show >16-fold reduction in tubulin inhibition compared to natural counterparts [1].
Ustiloxin E exhibits conserved structural motifs with other ustiloxins while displaying distinct modifications that influence bioactivity:
Table 2: Structural Comparison of Ustiloxin E with Key Analogues
Compound | Amino Acid Sequence | Ether Bridge Modification | IC₅₀ (μM) vs. Tubulin | Unique Feature |
---|---|---|---|---|
Ustiloxin A | Tyr-Ala-Ile-Gly | -CH(CH₃)CH₂CH₃ | 1.8 | Norleucine side chain |
Ustiloxin B | Tyr-Ala-Ile-Gly | -CH(CH₃)CH₃ | 2.1 | Norvaline derivative |
Ustiloxin E | Tyr-Ala-Ile-Gly | -C(CH₃)₂CH₃ | 3.5 | Tertiary dimethyl modification |
Ustiloxin D | Tyr-Ala-Ile-Gly | -C(CH₃)₃ | 2.5 | Tert-butyl configuration |
Ustiloxin F | Tyr-Ala-Val-Gly | -CH(CH₃)CH₃ | 4.2 | Valine substitution |
Ustiloxin G | Tyr-Ala-Ile-Gly | -C(OH)(CH₃)CH₂CH₃ | >40 | Hydroxylated bridge |
Notably, ustiloxin E shares the Tyr-Ala-Ile-Gly sequence with ustiloxins A, B, D, and G, but differs in its dimethylated tertiary ether bridge (-C(CH₃)₂CH₃). This places it structurally between ustiloxin B (-CH(CH₃)CH₃) and ustiloxin D (-C(CH₃)₃). The progressive increase in steric bulk at this position correlates with reduced tubulin inhibition: ustiloxin D (IC₅₀ = 2.5 μM) > ustiloxin E (IC₅₀ = 3.5 μM) > synthetic 2,2-dimethyl-ustiloxin D (IC₅₀ = 9.2 μM) [1] [8]. Ustiloxin G's hydroxylated bridge completely abolishes activity, demonstrating the critical importance of bridge hydrophobicity and electronic environment [8]. Biosynthetically, ribosomal synthesis generates the Tyr-Ala-Ile-Gly precursor peptide that undergoes extensive post-translational modifications, including oxidative crosslinking to form the ether bridge [6].
The structure of ustiloxin E has been rigorously characterized through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR assignments (500 MHz, DMSO-d₆) reveal diagnostic signals, including the anomeric proton of the tyrosine-ether linkage at δ 4.87 ppm (d, J = 2.5 Hz) and the quaternary bridge carbon at δ 79.3 ppm. 2D NMR (COSY, HSQC, HMBC) confirms connectivity, with key HMBC correlations observed from H-2' (δ 1.21 ppm) to C-1' (δ 79.3 ppm) and from H-7 (δ 6.72 ppm) to C-1', establishing the alkyl-aryl ether linkage [8]. The complete NMR assignment distinguishes ustiloxin E from analogues through chemical shift differences at C-2' (Δδ +2.3 ppm vs. ustiloxin D).
Table 3: Key NMR Assignments for Ustiloxin E (500 MHz, DMSO-d₆)
Atom Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | HMBC Correlations |
---|---|---|---|---|
Tyr-1 (CO) | - | - | 171.2 | H-αTyr, H-2Tyr |
Tyr-β | 4.87 | d (2.5 Hz) | 72.1 | H-αTyr, H-2/6Tyr |
Bridge C-1' | - | - | 79.3 | H-2', H-3', H-2/6Tyr |
Bridge C-2' | 1.21 | s | 31.5 | H-3', H-4' |
Gly-1 (CO) | - | - | 169.8 | H-αGly, H-αIle |
Ala-α | 4.32 | q (7.1 Hz) | 48.9 | H-βAla, H-COAla |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Positive-ion mode analysis exhibits a [M+H]⁺ ion at m/z 507.2482 (calculated for C₂₅H₃₉N₄O₆⁺: 507.2486, Δ = 0.8 ppm), confirming the molecular formula C₂₅H₃₈N₄O₆. Fragment ions at m/z 389.1801 (loss of C₅H₁₀O₂) and 262.1184 (Tyr-Ala fragment) provide sequence verification [8].
X-Ray Crystallography: Although ustiloxin E crystals suitable for X-ray diffraction remain elusive, structural inferences are drawn from ustiloxin D analogs (PDB analog: 4Q0W). Crystals of 2,2-dimethyl-ustiloxin D (space group P2₁2₁2₁) reveal a β-turn conformation stabilized by transannular H-bonds between Ile-NH and Tyr-CO (2.9 Å). The dimethylated ether bridge forces a dihedral angle of 112.7° between the tyrosine plane and macrocycle, positioning the aromatic ring for hydrophobic stacking in the tubulin binding site [1] [9]. Comparative analysis shows that bulkier C2 substituents increase this angle (104.5° in ustiloxin B vs. 112.7° in dimethyl-D), explaining reduced bioactivity [1].
Table 4: Crystallographic Parameters for 2,2-Dimethyl-Ustiloxin D (Structural Analog)
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a=10.592(2) Å, b=10.761(2) Å, c=14.280(2) Å |
Resolution | 0.98 Å |
R-factor | 0.063 |
Dihedral Angle (Tyr/Macrocycle) | 112.7° |
Transannular H-bonds | 2 (IleNH–TyrCO: 2.89 Å; GlyNH–AlaCO: 3.02 Å) |
The combined spectroscopic data establish ustiloxin E's structure as (3R)-3-[[(2S)-1-[(2R)-2-[(2R)-2-amino-3-methylbutanoyl]amino-3-methylbutanoyl]pyrrolidin-2-yl]carbonylamino]-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid with a dimethylated alkyl-aryl ether bridge at Tyr-β [1] [6] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5